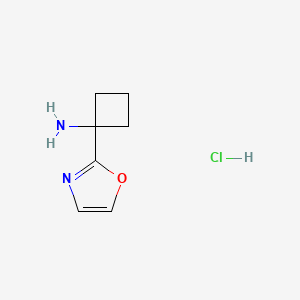![molecular formula C9H16ClNO2 B13489610 3-(3-Aminopropyl)bicyclo[1.1.1]pentane-1-carboxylic acid hydrochloride](/img/structure/B13489610.png)
3-(3-Aminopropyl)bicyclo[1.1.1]pentane-1-carboxylic acid hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(3-Aminopropyl)bicyclo[111]pentane-1-carboxylic acid hydrochloride is a compound that features a unique bicyclo[111]pentane core structure This structure is known for its rigidity and three-dimensionality, making it an interesting subject for various scientific research applications
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Aminopropyl)bicyclo[1.1.1]pentane-1-carboxylic acid hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with [1.1.1]propellane, a strained bicyclic compound.
Functionalization: The propellane undergoes functionalization to introduce the aminopropyl group and the carboxylic acid group.
Hydrochloride Formation: The final step involves the formation of the hydrochloride salt to enhance the compound’s stability and solubility.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis techniques such as flow photochemical addition and batch processing. These methods allow for the efficient production of the compound in multigram quantities .
Analyse Chemischer Reaktionen
Types of Reactions
3-(3-Aminopropyl)bicyclo[1.1.1]pentane-1-carboxylic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the existing functional groups.
Substitution: The compound can undergo substitution reactions to replace specific atoms or groups with others.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Wissenschaftliche Forschungsanwendungen
3-(3-Aminopropyl)bicyclo[1.1.1]pentane-1-carboxylic acid hydrochloride has a wide range of scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules.
Biology: It is explored for its potential as a bioisostere, replacing less stable or more toxic groups in biologically active compounds.
Medicine: The compound’s unique structure makes it a candidate for drug development, particularly in the design of molecules with improved solubility and metabolic stability.
Industry: It is used in the development of new materials, including polymers and liquid crystals .
Wirkmechanismus
The mechanism of action of 3-(3-Aminopropyl)bicyclo[1.1.1]pentane-1-carboxylic acid hydrochloride involves its interaction with specific molecular targets and pathways. The compound’s rigid structure allows it to fit into binding sites with high specificity, potentially inhibiting or activating certain biological processes. The exact molecular targets and pathways depend on the specific application and the modifications made to the compound .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Bicyclo[1.1.1]pentane-1,3-dicarboxylic acid: Another compound with a similar core structure but different functional groups.
3-(Methoxycarbonyl)bicyclo[1.1.1]pentane-1-carboxylic acid: A derivative with a methoxycarbonyl group instead of an aminopropyl group.
Uniqueness
3-(3-Aminopropyl)bicyclo[11Its aminopropyl group allows for further functionalization, making it a versatile building block in synthetic chemistry .
Eigenschaften
Molekularformel |
C9H16ClNO2 |
|---|---|
Molekulargewicht |
205.68 g/mol |
IUPAC-Name |
3-(3-aminopropyl)bicyclo[1.1.1]pentane-1-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C9H15NO2.ClH/c10-3-1-2-8-4-9(5-8,6-8)7(11)12;/h1-6,10H2,(H,11,12);1H |
InChI-Schlüssel |
YSJOFTIAUXLMKP-UHFFFAOYSA-N |
Kanonische SMILES |
C1C2(CC1(C2)C(=O)O)CCCN.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-[1-(Aminomethyl)but-3-enylamino]-2-(2,6-dioxo-3-piperidyl)isoindoline-1,3-dione](/img/structure/B13489527.png)


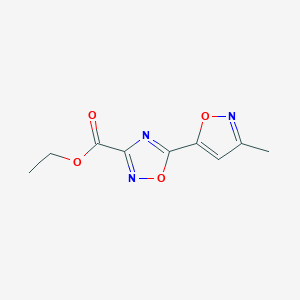


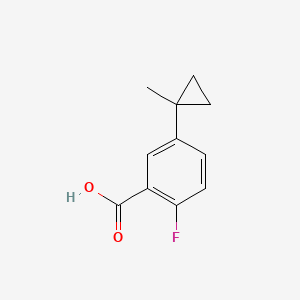
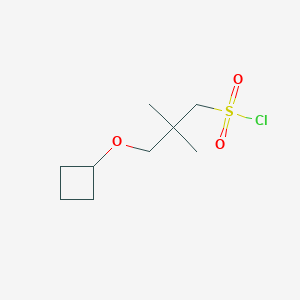
![N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-2-(3-chlorophenyl)acetamide](/img/structure/B13489566.png)

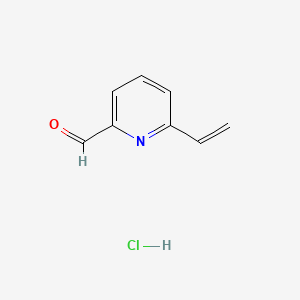

![2-(3-{[(Benzyloxy)carbonyl]amino}propyl)propanedioic acid](/img/structure/B13489596.png)
